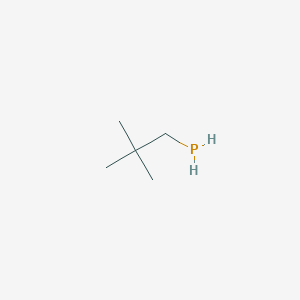
N-(Prop-2-yn-1-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-yn-1-yl)hexan-1-amine is an organic compound belonging to the class of propargylamines. Propargylamines are characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an amine. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Prop-2-yn-1-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of hexan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at room temperature . Another method includes the use of Grignard reagents, where hexan-1-amine reacts with propargyl magnesium bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity while minimizing waste. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Prop-2-yn-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Prop-2-yn-1-yl)benzylamine
- N-(Prop-2-yn-1-yl)cyclohexylamine
- N-(Prop-2-yn-1-yl)phenethylamine
Uniqueness
N-(Prop-2-yn-1-yl)hexan-1-amine is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to other propargylamines, it has a distinct balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in pharmaceuticals and materials science .
Propiedades
Número CAS |
53146-00-2 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-prop-2-ynylhexan-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h2,10H,3,5-9H2,1H3 |
Clave InChI |
ZRNFWXWWROPKMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
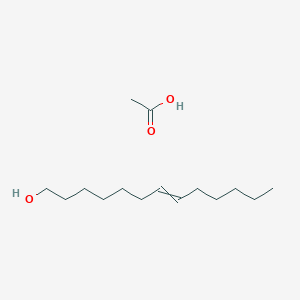
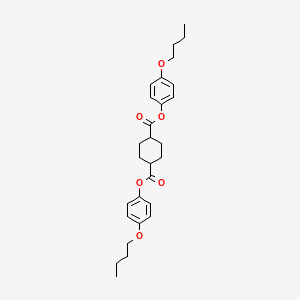

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
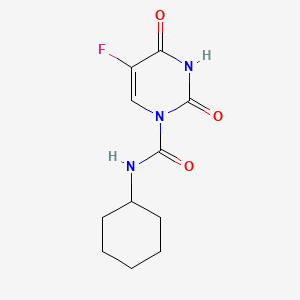


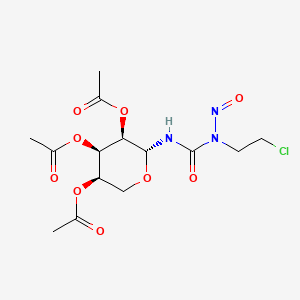
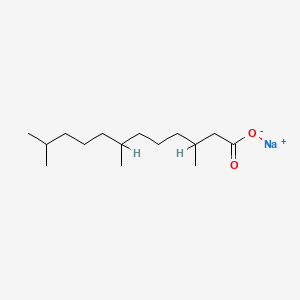
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
